

Application Note: ^1H and ^{13}C NMR Spectroscopic Analysis of 1-Methyluracil

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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyluracil is a methylated derivative of the pyrimidine base uracil.[1][2][3] It serves as a fundamental building block in various biochemical and pharmaceutical research applications.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and interpretation of ^1H and ^{13}C NMR spectra of **1-Methyluracil**, presenting the spectral data in a clear, tabulated format and outlining the experimental workflow.

Chemical Structure and Atom Numbering

The structural assignment of NMR signals is based on the following standardized numbering for the **1-Methyluracil** molecule.

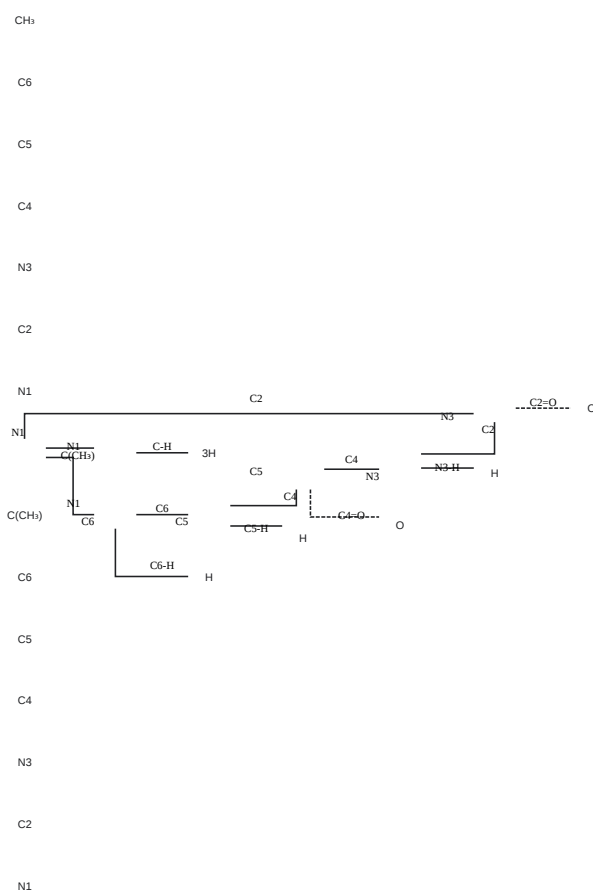


Figure 1: Chemical Structure of 1-Methyluracil

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Caption: Chemical structure of **1-Methyluracil** with atom numbering for NMR assignments.

NMR Spectral Data Summary

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for **1-Methyluracil**, recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of **1-Methyluracil** in DMSO-d₆

Assigned Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H6	7.52	d	7.8
H5	5.79	d	7.8
N3-H	11.2 (broad)	s	-

| N1-CH₃ | 3.15 | s | - |

Table 2: ¹³C NMR Spectral Data of **1-Methyluracil** in DMSO-d₆

Assigned Carbon	Chemical Shift (δ) ppm
C4	164.2
C2	151.4
C6	141.5
C5	100.2

| N1-CH₃ | 35.5 |

Note: Data compiled from publicly available spectral databases.^{[5][6]} Chemical shifts may vary slightly depending on concentration and experimental conditions.

Experimental Protocols

This section details a general protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra of **1-Methyluracil**.

1. Sample Preparation

- Weigh approximately 5-10 mg of **1-Methyluracil** into a clean, dry vial.^[7]
- Add 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's solubility and to avoid exchange of the N-H proton.^[5]

[6]

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Transfer the clear solution into a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.[7]
- Cap the NMR tube and label it clearly.

2. Spectrometer Setup and Data Acquisition

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.
- Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters

- Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Spectral Width: Set to approximately 12-16 ppm, centered around 6-7 ppm.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative measurements.[8]
- Number of Scans (NS): 8-16 scans are usually adequate for achieving a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters

- Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
- Spectral Width: Set to approximately 200-220 ppm.[9]
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. Quaternary carbons (C2, C4) have longer relaxation times and may require a longer delay to be accurately observed.[8]
- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.

5. Data Processing

- Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum. For ^1H NMR in DMSO- d_6 , the residual solvent peak is at ~2.50 ppm. For ^{13}C NMR, the DMSO- d_6 solvent peak is at 39.52 ppm.
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
- Pick and label the peaks in both spectra.

Workflow for NMR Analysis of 1-Methyluracil

The following diagram illustrates the logical workflow from sample handling to final structural confirmation.

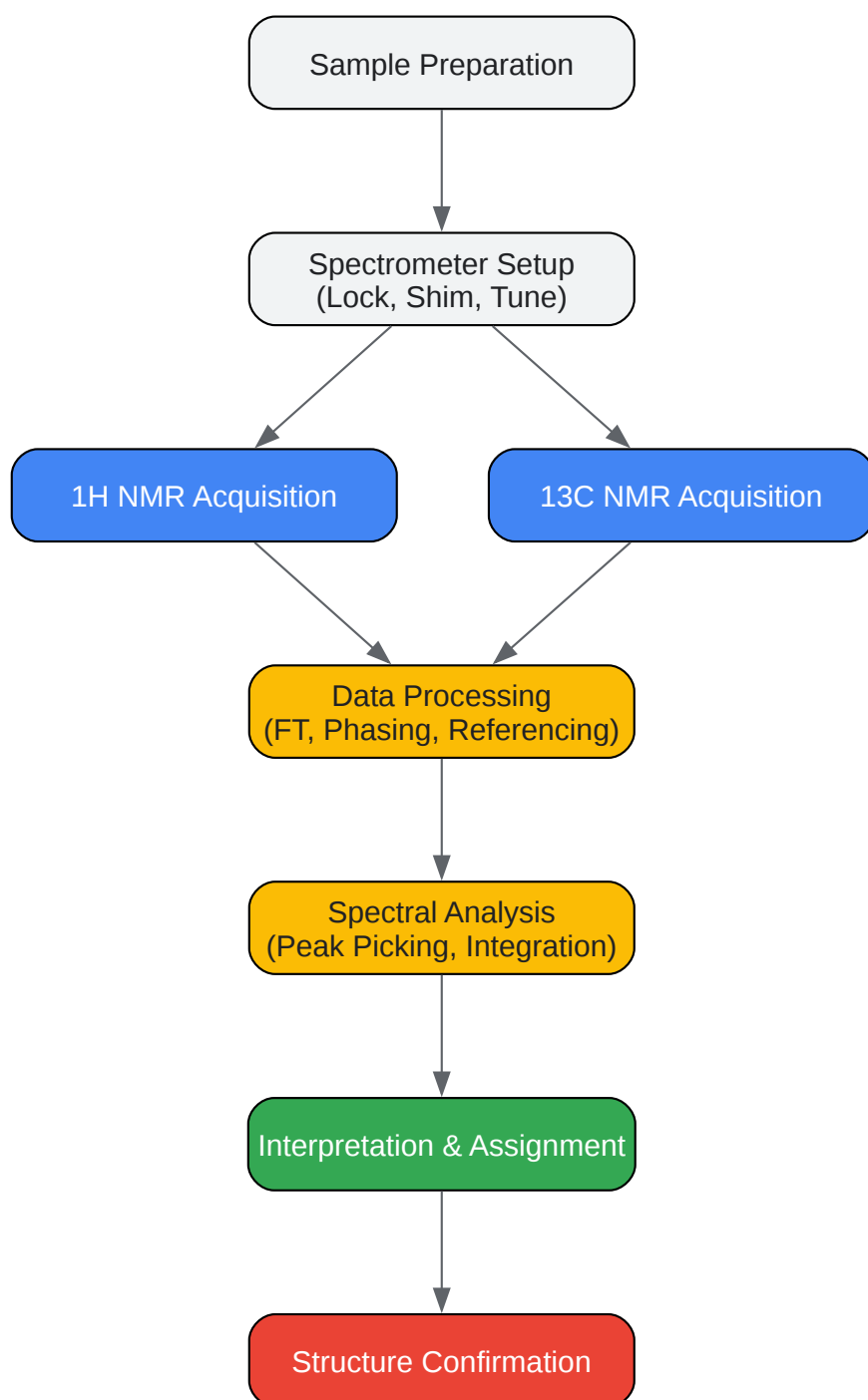


Figure 2: Workflow for NMR Data Acquisition and Analysis

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Caption: A streamlined workflow for the NMR analysis of **1-Methyluracil**.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **1-Methyluracil**. The tabulated spectral data serves as a reliable reference for chemists and researchers. By following the detailed experimental protocol and logical workflow, users can confidently acquire, process, and interpret NMR spectra to verify the structure and purity of **1-Methyluracil** for applications in chemical synthesis, biochemistry, and drug development.

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